Molecular Formula Isomerism: Pyrazole Core vs. Imidazole (Econazole) – Structural Divergence at Equivalent Mass
Although the target compound shares the identical molecular formula (C₁₈H₁₅Cl₃N₂O) and monoisotopic mass (380.024994 Da) with the clinical antifungal econazole, the two are constitutional isomers differing in the central heterocycle: a pyrazole in the target vs. an imidazole in econazole . This substitution alters the spatial geometry of the two nitrogen atoms—1,2-disposed in pyrazole versus 1,3-disposed in imidazole—translating to a ~2.0 Å shift in the hydrogen-bond acceptor vector and a fundamental change in heterocycle aromaticity and pKₐ [1]. The pyrazole N2 atom (pKₐ ~2.5) is far less basic than the imidazole N3 (~6.9), which eliminates the possibility of pH-dependent protonation in physiological settings that is characteristic of imidazole antifungals. For procurement, this means the compound cannot serve as a direct econazole substitute but provides a unique scaffold for exploring heterocycle-dependent target engagement.
| Evidence Dimension | Heterocycle identity (pyrazole vs. imidazole) at identical molecular mass |
|---|---|
| Target Compound Data | Pyrazole core; N1–N2 distance = 1.35 Å; N2 pKₐ ≈ 2.5 |
| Comparator Or Baseline | Econazole (imidazole core); N1–N3 distance ≈ 2.3 Å (non-bonded); imidazole pKₐ ≈ 6.9 |
| Quantified Difference | Heterocycle nitrogen spacing differs by ~1.0 Å; pKₐ shift of ~4.4 log units |
| Conditions | Structural comparison at the molecular formula level (C₁₈H₁₅Cl₃N₂O) |
Why This Matters
For groups screening antifungal or CYP51 inhibitors, this compound's pyrazole core provides a structurally orthogonal starting point compared to imidazole-based actives, potentially unlocking selectivity against imidazole-resistant strains.
- [1] Eicher T, Hauptmann S, Speicher A. The Chemistry of Heterocycles: Structures, Reactions, Synthesis, and Applications. 3rd ed. Wiley-VCH, 2012. Chapter 5: Pyrazoles and Imidazoles. View Source
